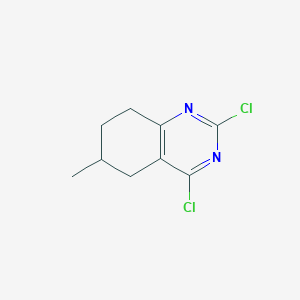

2,4-Dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2,4-Dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline is a derivative of the tetrahydroquinazoline family, which has been studied for its potential therapeutic applications. The research on this compound and its analogues has primarily focused on their synthesis and biological activities, particularly as inhibitors of dihydrofolate reductase (DHFR) and their antiparasitic and antitumor properties .

Synthesis Analysis

The synthesis of tetrahydroquinazoline derivatives involves the condensation of substituted (arylmethyl)triphenylphosphoranes with cyclohexanone derivatives, followed by hydrogenation and acidolysis to yield the corresponding cyclohexanones. These intermediates are then condensed with cyanoguanidine to form the tetrahydroquinazolines . Another approach to synthesizing related compounds includes the oxidative rearrangement of isoquinoline derivatives using lead tetraacetate, which results in tricyclic compounds . Additionally, the sp^3 C-H bond arylation of tetrahydroisoquinolines has been achieved through DDQ-mediated oxidation under mild conditions .

Molecular Structure Analysis

The molecular structure of tetrahydroquinazoline derivatives has been elucidated using single-crystal X-ray diffraction techniques. These studies have provided detailed insights into the crystallographic parameters and conformation of the molecules, which are crucial for understanding their chemical behavior and interaction with biological targets .

Chemical Reactions Analysis

Tetrahydroquinazoline derivatives undergo various chemical reactions, including oxidative cyclization and halogenation, to form structurally complex molecules with potential biological activity. For instance, the bromination of quinazoline derivatives has been used to create key intermediates for the synthesis of anticancer drugs . The oxidative rearrangement mentioned earlier leads to the formation of oxazoloisoquinolinones, which is an example of an intramolecular iminohaloform rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinazoline derivatives are influenced by their molecular structure. These properties include solubility, melting points, and stability, which are important for their application as pharmaceutical agents. The presence of substituents on the tetrahydroquinazoline core can significantly alter these properties and, consequently, the compound's biological activity .

Relevant Case Studies

Several tetrahydroquinazoline derivatives have been evaluated for their biological activities. For example, some compounds have shown potent inhibition of DHFR from different species, including rat liver and Pneumocystis carinii, with selectivity ratios being compared to assess their therapeutic potential . Additionally, certain derivatives have demonstrated antiproliferative activity against human tumor cells and antiparasitic activity against T. gondii, both in vitro and in vivo . These studies serve as case examples of the potential applications of tetrahydroquinazoline derivatives in treating opportunistic infections in AIDS patients and as anticancer agents.

Scientific Research Applications

X-ray Mapping and Structural Analysis

The structural elucidation of tetrahydroquinoline derivatives, including those similar to 2,4-Dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline, is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies provide insights into the molecular geometry, which is fundamental for designing compounds with desired properties for various scientific applications (Albov, Rybakov, Babaev, & Aslanov, 2004).

Tubulin-Polymerization Inhibition

Research into quinazoline derivatives has identified their potential as tubulin-polymerization inhibitors, targeting the colchicine site. This mechanism is crucial for developing new therapeutic agents, particularly in cancer treatment, where controlling cell division and proliferation is a primary goal (Wang et al., 2014).

Novel Synthetic Pathways

The exploration of new synthetic routes for quinazoline derivatives opens up possibilities for creating diverse compounds with potential applications in various fields, including medicinal chemistry and material science. Innovations in synthesis methods contribute to the expansion of the quinazoline derivative library, enabling further research and application development (Hand & Baker, 1984).

Enzyme Inhibition for Therapeutic Use

Quinazoline derivatives have been studied as inhibitors for specific enzymes, such as phenylethanolamine N-methyltransferase. This research is significant for developing drugs that can modulate neurotransmitter levels in the brain, offering potential treatments for disorders related to neurotransmitter imbalance (Demarinis et al., 1981).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of quinazoline derivatives, including structures similar to 2,4-Dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline, are of great interest. These compounds can serve as lead structures for the development of new antimicrobial and antifungal agents, addressing the growing concern of drug-resistant pathogens (Patel & Patel, 2017).

Corrosion Inhibition

Quinazoline derivatives have shown potential as corrosion inhibitors, an application that extends beyond the pharmaceutical industry into materials science. Protecting metals from corrosion is crucial in various industries, including construction and manufacturing, highlighting the versatility of quinazoline derivatives (Kadhim et al., 2017).

Safety and Hazards

properties

IUPAC Name |

2,4-dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2/c1-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZDLYYZZKWFNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=NC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2520243.png)

![3-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2520244.png)

![Ethyl 10-cyano-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-11-carboxylate](/img/structure/B2520245.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2520246.png)

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2520248.png)

![1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B2520249.png)

![N-(3-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2520250.png)

![7-(4-butyrylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2520252.png)

![4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520253.png)

![1-Cyclohexyl-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2520256.png)

![[5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2520257.png)

![1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2520261.png)